

Application Note: Chromatographic Separation of Olanzapine and its Deuterated Internal Standard

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Compound of Interest

Compound Name: *N*-Demethyl-*N*-formylolanzapine-*d*8

Cat. No.: B15556563

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Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Therapeutic drug monitoring of olanzapine is crucial for optimizing treatment efficacy and minimizing adverse effects. This application note details a robust and sensitive method for the chromatographic separation and quantification of olanzapine in biological matrices using a deuterated internal standard, such as Olanzapine-d8, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is preferred as it corrects for matrix effects and variations in extraction and ionization efficiency, ensuring high accuracy and precision.

While the specific compound **N**-Demethyl-*N*-formylolanzapine-**d**8 was not prominently featured in the reviewed literature, Olanzapine-d8 serves as a suitable and commonly referenced internal standard for the quantitative analysis of olanzapine and its metabolites.^[1] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals.

Experimental Protocols

This section outlines the detailed methodologies for the analysis of olanzapine, including sample preparation and the conditions for LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting olanzapine from biological samples like whole blood, serum, or plasma.[2]

- Materials:

- Whole blood, serum, or plasma samples
- Olanzapine-d8 internal standard (IS) stock solution (1 mg/mL in acetonitrile)[1]
- Working IS solution (e.g., 10 ng/mL in acetonitrile)[1]
- Acetonitrile (LC-MS grade)[1]
- Formic acid (optional, for acidification)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

- Procedure:

- Pipette a 40 μ L aliquot of the biological sample (e.g., whole blood) into a microcentrifuge tube.[1]
- Add 20 μ L of water to the sample.[1]
- Spike the sample with 30 μ L of the working internal standard solution (to achieve a final concentration of 10 ng/mL).[1]
- Add 170 μ L of acetonitrile to precipitate proteins.[1]
- Vortex the mixture vigorously for 1 minute.[1]
- Centrifuge the sample at 10,000 x g for 4 minutes to pellet the precipitated proteins.[1]

- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are a synthesis of typical parameters found in the literature for the analysis of olanzapine.

- Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used (e.g., Waters XBridge C18, ACE 5C18-300, or Zorbax Extend-C18).[2][3][4]
 - Mobile Phase: A gradient or isocratic elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).[4][5]
 - Flow Rate: Typically in the range of 0.3 to 1.0 mL/min.[4][5]
 - Injection Volume: 5 to 10 μ L.[5]
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[6]
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]
 - Scan Type: Multiple Reaction Monitoring (MRM).[7][8]
 - MRM Transitions:
 - Olanzapine:m/z 313.2 → 256.1[3]
 - Olanzapine-d8 (IS):m/z 321.2 → 261.1[1]

- Instrument Parameters: Optimize declustering potential, collision energy, and cell exit potential for both olanzapine and the internal standard to achieve maximum sensitivity.[4]

Data Presentation

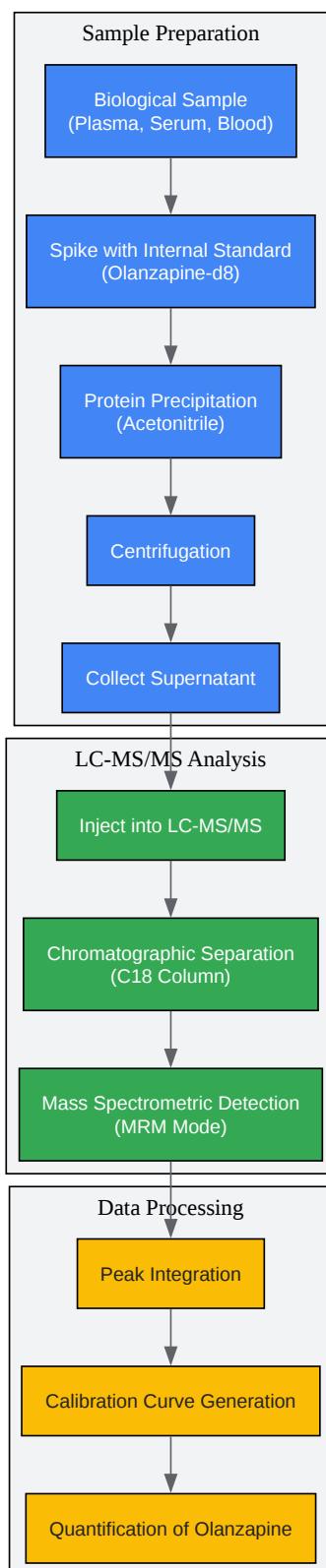
The following table summarizes the quantitative data from various validated methods for olanzapine analysis.

Parameter	Method 1	Method 2	Method 3
Analyte	Olanzapine	Olanzapine	Olanzapine & Metabolites
Internal Standard	Olanzapine-d3	Dibenzepine	Olanzapine-d8
Matrix	Serum	Whole Blood	Whole Blood, Urine
Column	HSS T3 (2.1x100mm, 1.8 μ m)[9]	Zorbax Extend-C18[2]	Not Specified
Mobile Phase	Acidic water and methanol gradient[9]	Methanol/Acetonitrile/Ammonium hydroxide (25:25:50, 5 mM)[2]	Not Specified
Flow Rate	0.5 mL/min[9]	Not Specified	Not Specified
Linearity Range	5-500 nM[9]	0.005-0.50 mg/kg[2]	0.05-10 ng/mL[1]
LLOQ	0.5 nM[9]	0.005 mg/kg[2]	0.05 ng/mL[1]
Recovery	84-95%[9]	103% (Olanzapine)[2]	75.0-107%[1]
Intra-day Precision	\leq 4.8% CV[9]	<11%[2]	\leq 14.1%[1]
Inter-day Precision	\leq 4.8% CV[9]	<11%[2]	\leq 14.1%[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the chromatographic analysis of olanzapine.



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A flowchart of the analytical workflow for olanzapine quantification.

This application note provides a detailed and actionable protocol for the chromatographic separation and quantification of olanzapine using a deuterated internal standard. The methods described are based on validated procedures from the scientific literature and are intended to serve as a valuable resource for researchers in the field.

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